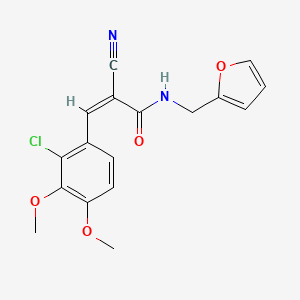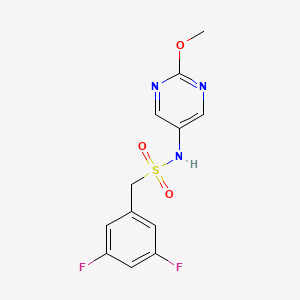![molecular formula C13H15N3OS2 B2854918 N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide CAS No. 1258701-27-7](/img/structure/B2854918.png)
N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide, also known as CPTH2, is a small molecule inhibitor that has been used in scientific research to study the role of histone acetyltransferase (HAT) in various cellular processes. CPTH2 has been shown to inhibit the activity of the HAT enzyme, p300/CBP-associated factor (PCAF), which is involved in the regulation of gene expression and chromatin remodeling.
作用机制
N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide inhibits the activity of the HAT enzyme, PCAF, by binding to a specific site on the enzyme. This binding prevents the enzyme from acetylating histone proteins, which can regulate gene expression and chromatin remodeling. The inhibition of PCAF activity by N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide has been shown to have various effects on cellular processes, including the induction of cell cycle arrest, the inhibition of cell proliferation, and the induction of apoptosis.
Biochemical and Physiological Effects:
The inhibition of PCAF activity by N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide has been shown to have various biochemical and physiological effects on cellular processes. N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide has been shown to induce cell cycle arrest in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. This cell cycle arrest is thought to be due to the inhibition of PCAF activity, which can regulate the expression of genes involved in cell cycle progression. N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide has also been shown to inhibit cell proliferation in various cancer cell lines, which is thought to be due to the induction of apoptosis. Finally, N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide has been shown to induce apoptosis in various cancer cell lines, which is thought to be due to the inhibition of PCAF activity, which can regulate the expression of genes involved in apoptosis.
实验室实验的优点和局限性
N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and used in various cellular assays. Another advantage is that it specifically targets the HAT enzyme, PCAF, which can regulate gene expression and chromatin remodeling. This specificity allows for the study of the role of PCAF in various cellular processes. However, one limitation is that N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide can have off-target effects on other enzymes that are involved in histone acetylation. Another limitation is that the inhibition of PCAF activity by N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide can have pleiotropic effects on cellular processes, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for the study of N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide. One direction is to study the effects of N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide on other HAT enzymes, such as p300/CBP. Another direction is to study the effects of N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide on other cellular processes, such as DNA repair and cell differentiation. Finally, another direction is to study the effects of N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide in vivo, using animal models of cancer and other diseases. These studies could provide valuable insights into the role of histone acetylation in various cellular processes and the potential therapeutic applications of N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide.
合成方法
N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 2-mercaptoacetic acid with 2-bromo-5-chloropyridine to produce 2-(2-mercaptoacetyl)pyridine. This intermediate is then reacted with 3-bromothiophene to produce N-(3-bromothiophen-2-yl)-2-(2-mercaptoacetyl)pyridine. Finally, this intermediate is reacted with cyanamide to produce N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide.
科学研究应用
N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide has been used in scientific research to study the role of HAT in various cellular processes. HAT enzymes are involved in the acetylation of histone proteins, which can regulate gene expression and chromatin remodeling. N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide has been shown to inhibit the activity of the HAT enzyme, PCAF, which is involved in the regulation of gene expression and chromatin remodeling. This inhibition has been shown to have various effects on cellular processes, including the induction of cell cycle arrest, the inhibition of cell proliferation, and the induction of apoptosis.
属性
IUPAC Name |
N-(3-cyanothiolan-3-yl)-2-(pyridin-2-ylmethylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c14-9-13(4-6-18-10-13)16-12(17)8-19-7-11-3-1-2-5-15-11/h1-3,5H,4,6-8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSRKUWUALWMDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)CSCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,5,7,7-Tetramethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2854835.png)


![2-(4-ethoxyphenyl)-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2854838.png)

![2-cyclohexyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2854843.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-pentoxybenzamide](/img/structure/B2854844.png)




![3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B2854855.png)

